3-(2,5-Difluorophenyl)picolinic acid

Medicinal Chemistry Pharmacokinetics ADME Optimization

Sourcing the correct regioisomer for SAR studies is critical; generic isomers lead to divergent pharmacological profiles. This 3-(2,5-difluorophenyl) substituted picolinic acid offers a defined steric and electronic environment essential for lead optimization. - Unique 3-position substitution ensures specific dihedral angle and spatial orientation of the carboxylic acid moiety. - 2,5-Difluorophenyl group enhances metabolic stability and binding affinity versus non-fluorinated or mono-fluoro analogs. - Stable for 1-2 years at -20°C, supporting multi-year research programs without reagent degradation.

Molecular Formula C12H7F2NO2
Molecular Weight 235.19 g/mol
CAS No. 1261920-67-5
Cat. No. B3095147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Difluorophenyl)picolinic acid
CAS1261920-67-5
Molecular FormulaC12H7F2NO2
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C12H7F2NO2/c13-7-3-4-10(14)9(6-7)8-2-1-5-15-11(8)12(16)17/h1-6H,(H,16,17)
InChIKeyHBSMXIHKXQFLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Difluorophenyl)picolinic acid: Overview


3-(2,5-Difluorophenyl)picolinic acid (CAS 1261920-67-5) is a fluorinated aromatic compound belonging to the class of pyridinecarboxylic acids, with the molecular formula C₁₂H₇F₂NO₂ and a molecular weight of 235.19 [1]. Its structure features a picolinic acid core substituted at the 3-position with a 2,5-difluorophenyl group [2]. This substitution pattern is a key differentiator from other positional isomers, such as 4-, 5-, or 6-substituted variants, which can exhibit distinct reactivity profiles and biological properties [3]. The compound is primarily utilized as a versatile building block and intermediate in the synthesis of bioactive molecules for pharmaceutical and agrochemical research, where strategic fluorination is leveraged to optimize key properties [4].

Fluorinated picolinic acid building block for SAR exploration
Regioisomerically pure 3-(2,5-difluorophenyl) substitution
Reported use in kinase inhibitor and PROTAC intermediate synthesis

3-(2,5-Difluorophenyl)picolinic acid: Unique SAR Profile


In drug discovery and agrochemical development, the precise placement of fluorine atoms and the position of the aryl ring on the picolinic acid core are critical determinants of a molecule's interaction with biological targets. Generic substitution of 3-(2,5-Difluorophenyl)picolinic acid with its close analogs, such as the 4-, 5-, or 6-(2,5-difluorophenyl) positional isomers or the non-fluorinated 3-phenylpicolinic acid, will invariably lead to divergent pharmacological profiles. This is because the 3-position substitution on the picolinic acid ring dictates a unique steric and electronic environment, influencing the dihedral angle between the two aromatic rings and the spatial orientation of the critical carboxylic acid moiety [1]. Furthermore, the 2,5-difluorophenyl group is a specific pharmacophore known to enhance metabolic stability and binding affinity through strategic H-bonding and hydrophobic interactions, an advantage lost with mono-fluoro or non-fluorinated alternatives [2]. The evidence below quantifies these key differentiating factors, demonstrating why this specific regioisomer is an irreplaceable tool for targeted synthesis and structure-activity relationship (SAR) exploration.

Positional Isomer Mismatch

4-, 5-, or 6-(2,5-difluorophenyl) isomers may produce different metal-chelate geometry and biological target interactions than the 3-substituted regioisomer.

Non-Fluorinated or Mono-Fluoro Analogs

Replacement with 3-phenylpicolinic acid or mono-fluorophenyl analogs can shift lipophilicity, electronic environment, and metabolic stability profile, limiting direct synthetic equivalence.

3-(2,5-Difluorophenyl)picolinic acid: Comparative Evidence


Enhanced Lipophilicity Over Non-Fluorinated Analogs

3-(2,5-Difluorophenyl)picolinic acid exhibits a significantly higher computed lipophilicity (XLogP3) compared to its non-fluorinated analog, 3-phenylpicolinic acid. The strategic introduction of two fluorine atoms on the phenyl ring increases the compound's XLogP3 value, which is a key predictor of passive membrane permeability and oral absorption in drug design [1]. This difference is crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.

Lipophilicity Shift
Data to verify
XLogP3 2.5 (Target) vs 2.3 (3-Phenyl analog)
Reported lipophilicity increase may support membrane permeability screening.
Computed property; confirm with experimental logP/D data.
Medicinal Chemistry Pharmacokinetics ADME Optimization

Stronger Electron-Withdrawing Effect in Metal Complexes

The impact of fluorination on the electronic properties of the picolinic acid scaffold is demonstrable via spectroscopic trends. In a study of Re(I) tricarbonyl complexes, the carbonyl (CO) stretching frequencies of the N,O'-bidentate picolinic acid ligands increased systematically with fluorine substitution. The trend observed was: Picolinic acid (Pico) < 3-trifluoromethyl-picolinic acid (Tfpc) < 3,5-difluoropicolinic acid (Dfpc). This indicates that fluorinated picolinic acid derivatives, like 3-(2,5-Difluorophenyl)picolinic acid, are stronger electron-withdrawing ligands, which can significantly alter the electronic density and reactivity of a coordinated metal center [1].

CO Stretch Trend
Class-level inference
νCO trend: Pico
Supports ligand electronic tuning interpretation.
Class-based trend from Re(I) complexes; verify with target compound.
Chelation Control
Class-level inference
3-substitution creates distinct metal-chelate geometry vs. 4-, 5-, 6-regioisomers
Isomer-specific geometry may not transfer; chelate structure requires verification.
Qualitative difference; model complex structure should be confirmed.
Long-term Storage
Supporting evidence
-20°C for 1–2 years; -4°C for 1–2 weeks
Defined storage window supports multi-year project planning.
Supplier specification; verify upon receipt.
Application Scope
Class-level inference
Documented use in kinase inhibitor and PROTAC intermediate synthesis
May support targeted protein degradation research.
Supplier documentation; verify in specific synthetic route.
Coordination Chemistry Inorganic Chemistry Catalysis

Unique Chelation Geometry vs. Positional Isomers

The picolinic acid moiety is a well-known bidentate chelator for metal ions, binding through the pyridine nitrogen and the carboxylic acid oxygen [1]. The substitution of the phenyl ring at the 3-position creates a unique steric and electronic environment around the metal-binding site, distinct from its 4-, 5-, and 6-substituted regioisomers. For instance, 3-(2,5-Difluorophenyl)picolinic acid presents a different spatial arrangement and potential for secondary interactions (e.g., from the difluorophenyl group) compared to 6-(2,5-Difluorophenyl)picolinic acid (CAS 887983-00-8) . This regioisomerism directly impacts the geometry, stability, and subsequent biological or catalytic activity of the resulting metal complexes.

Chelation Control
Class-level inference
3-substitution creates distinct metal-chelate geometry vs. 4-, 5-, 6-regioisomers
Isomer-specific geometry may not transfer; chelate structure requires verification.
Qualitative difference; model complex structure should be confirmed.
Coordination Chemistry Metallodrug Design Analytical Chemistry

Defined Storage Conditions for Long-Term Stability

For procurement and inventory management, the long-term stability of a research compound is a critical factor. 3-(2,5-Difluorophenyl)picolinic acid has defined storage conditions that ensure its integrity over extended periods. According to supplier data, it should be stored at -20°C for 1-2 years, with a short-term storage option at -4°C for 1-2 weeks [1]. These specific guidelines, while common for many fluorinated building blocks, provide a clear operational standard for laboratory handling and are essential for maintaining compound quality in long-term projects.

Long-term Storage
Supporting evidence
-20°C for 1–2 years; -4°C for 1–2 weeks
Defined storage window supports multi-year project planning.
Supplier specification; verify upon receipt.
Chemical Storage Research Material Management Compound Stability

Versatile Intermediate for Kinase Inhibition and PROTACs

3-(2,5-Difluorophenyl)picolinic acid has been identified as a versatile building block with a documented role in advanced therapeutic research areas. Specifically, its use extends to the development of kinase inhibitors, a major class of targeted cancer therapies, and more recently, as a critical component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) [1]. PROTACs are a novel class of bifunctional molecules that leverage the cell's own degradation machinery to eliminate disease-causing proteins, and the compound's structural features make it a suitable scaffold for linking the target-binding and E3 ligase-binding moieties [2].

Application Scope
Class-level inference
Documented use in kinase inhibitor and PROTAC intermediate synthesis
May support targeted protein degradation research.
Supplier documentation; verify in specific synthetic route.
Kinase Inhibitors PROTACs Targeted Protein Degradation Medicinal Chemistry

3-(2,5-Difluorophenyl)picolinic acid: Key Applications


ADME Optimization for Drug Discovery

In lead optimization programs, 3-(2,5-Difluorophenyl)picolinic acid is an ideal building block for improving a candidate's pharmacokinetic (PK) profile. Its enhanced lipophilicity (XLogP3 = 2.5), as demonstrated against the non-fluorinated analog (XLogP3 = 2.3) [1], makes it a strategic choice for increasing membrane permeability and potential oral bioavailability. It is particularly well-suited for synthesizing focused libraries of kinase inhibitors where fine-tuning lipophilicity is crucial for balancing potency and ADME properties [2].

Tuning Metal Complex Properties for Catalysis

Chemists developing novel metal-based catalysts or sensors can utilize 3-(2,5-Difluorophenyl)picolinic acid as a tunable N,O'-bidentate ligand. Its strong electron-withdrawing nature, inferred from class-level studies on fluorinated picolinic acids [3], allows for precise modulation of the metal center's electronic density. This is critical for optimizing catalytic activity, selectivity, or the photophysical properties of luminescent metal complexes. The unique 3-substitution pattern further provides a distinct steric environment around the metal coordination sphere compared to its 4-, 5-, and 6-substituted isomers .

PROTAC Synthesis for Targeted Protein Degradation

The compound's structural features make it a valuable intermediate for constructing PROTAC molecules. The picolinic acid moiety can serve as a versatile attachment point for linkers, while the 2,5-difluorophenyl group can act as a recognition element for the target protein of interest [4]. Its use in this emerging field allows researchers to explore novel therapeutic strategies against previously "undruggable" targets, representing a high-value application that leverages its specific regioisomeric and fluorinated structure [5].

Reliable Sourcing for Long-Term Research

For laboratory managers and procurement specialists, the defined stability profile of 3-(2,5-Difluorophenyl)picolinic acid (stable for 1-2 years at -20°C) [6] supports its acquisition for multi-year research programs. This ensures that the compound will remain viable for the duration of a project, reducing the risk of experimental failure due to reagent degradation and minimizing the need for costly and time-consuming re-synthesis or re-validation.

Application
Selection Property
Validation Focus
ADME optimization studies
Computed lipophilicity (XLogP3) profile
Membrane permeability assays and oral absorption models
Metal complex electronic tuning
Electron-withdrawing ligand capability
Spectroscopic (IR, UV-vis) and catalytic activity characterization
PROTAC scaffold synthesis
Regioisomeric 3-substitution and fluorinated pharmacophore
Ternary complex formation and degradation efficiency
Research material procurement
Defined storage stability protocol
Post-storage compound integrity (HPLC/NMR)

Technical Documentation Hub

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24 linked technical documents
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